2(3H)-Furanone, 3-dodecyldihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

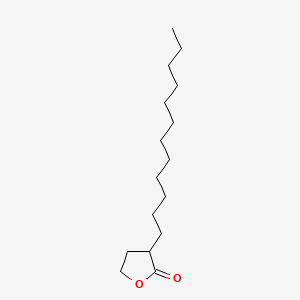

2(3H)-Furanone, 3-dodecyldihydro- (CAS 730-46-1), also known as γ-palmitolactone or 5-dodecyldihydro-2(3H)-furanone, is a cyclic ester belonging to the furanone family. Its molecular formula is C₁₆H₃₀O₂, with a molecular weight of 254.41 g/mol . Structurally, it features a dodecyl (C₁₂) alkyl chain attached to the γ-position of the dihydrofuranone ring. This compound is a solid at room temperature and is primarily used in laboratory settings for research purposes, particularly in flavor chemistry and food science . It has been identified in natural sources such as Camellia seed oil and Gurum (Citrullus lanatus) seed oil, where it contributes to flavor profiles .

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-dodecyldihydro- primarily revolves around the formation of the gamma-lactone ring and the introduction of the dodecyl side chain. The most commonly reported synthetic methodologies include:

Acid-Catalyzed Cyclization (Lactonization):

This method involves the cyclization of hydroxy-substituted precursors such as 4-hydroxy-3-dodecylbutenoic acid under acidic conditions to form the lactone ring. Strong acids like sulfuric acid or hydrochloric acid serve as catalysts. Reaction parameters typically include temperatures ranging from 50°C to 100°C, often in organic solvents such as toluene or dichloromethane to facilitate the cyclization process. The reaction time and pH are optimized to maximize yield and purity.Alkylation of Furan Derivatives:

Another approach is the nucleophilic substitution or transition-metal-catalyzed coupling (e.g., using Grignard reagents or palladium-mediated alkylation) to introduce the dodecyl chain onto a furanone scaffold. Solvent polarity and catalyst loading are critical parameters influencing reaction efficiency.Enzymatic Lactonization:

Enzymatic methods using lipases or lactonases have been explored for milder reaction conditions, offering stereoselectivity and environmentally friendly processes, although these are less common at industrial scales.

Industrial Production Techniques

In industrial settings, continuous flow reactors are often employed to maintain consistent reaction conditions and product quality. The process generally includes:

- Raw Materials: Dodecyl alcohol and furan derivatives as starting materials.

- Catalysts: Strong acids such as sulfuric acid for cyclization.

- Purification: Post-reaction purification typically involves distillation or recrystallization to isolate high-purity 2(3H)-Furanone, 3-dodecyldihydro-.

Continuous flow processes improve scalability and reproducibility while reducing reaction times and waste.

Chemical Reactions and Characterization

Common Chemical Reactions

- Oxidation: Conversion of 2(3H)-Furanone, 3-dodecyldihydro- to corresponding carboxylic acids (e.g., dodecanoic acid) or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Formation of alcohols or alkanes via reduction, employing reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Halogenation or alkylation reactions on the furan ring using halogens (chlorine, bromine) or alkyl halides.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows signals for the dodecyl alkyl chain (δ 0.8–1.5 ppm) and the lactone carbonyl region (δ 170–175 ppm).

- $$^{13}C$$ NMR confirms the carbonyl carbon and alkyl carbons.

Gas Chromatography-Mass Spectrometry (GC-MS):

Used for purity assessment and structural confirmation, with molecular ion peak at m/z 254.41 corresponding to the molecular weight. Advanced techniques like GC×GC-ToFMS resolve isomers effectively.Infrared Spectroscopy (IR):

Lactone C=O stretching band observed around 1750–1780 cm$$^{-1}$$.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Lactonization | Sulfuric acid/HCl | Toluene, Dichloromethane | 50–100 | 4–8 hours | 70–85 | Requires careful pH and temperature control |

| Alkylation (Grignard/Pd-catalyzed) | Dodecyl halide, Pd catalyst | THF, Ether | 25–80 | 2–6 hours | 60–75 | Sensitive to moisture, requires inert atmosphere |

| Enzymatic Lactonization | Lipase enzymes | Aqueous/organic biphasic | 30–50 | 12–24 hours | 50–65 | Eco-friendly, stereoselective but slower |

| Industrial Continuous Flow | Dodecyl alcohol, furan derivatives, sulfuric acid | Solvent varies | 60–90 | Continuous | >80 | Scalable, consistent quality |

Summary Table: Key Properties and Preparation Highlights

| Aspect | Details |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.42 g/mol |

| Common Name(s) | 3-Dodecyldihydrofuran-2(3H)-one, alpha-Dodecyl-gamma-butyrolactone |

| Main Synthetic Route | Acid-catalyzed lactonization of hydroxy acid precursors |

| Industrial Method | Continuous flow acid-catalyzed cyclization |

| Key Catalysts | Sulfuric acid, hydrochloric acid |

| Solvents | Toluene, dichloromethane, THF (for alkylation) |

| Reaction Temperature | 50–100°C |

| Yield Range | 60–85% |

| Characterization Methods | NMR, GC-MS, IR |

| Solubility | Low in water (<0.1 mg/mL), high in organic solvents |

| Stability | Stable under acidic conditions, hydrolyzes in alkaline pH |

Chemical Reactions Analysis

Types of Reactions

3-Dodecyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation or alkylation at the furan ring

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides

Major Products

Oxidation: Dodecanoic acid, dodecanone

Reduction: Dodecyl alcohol, dodecane

Substitution: Halogenated furans, alkyl-substituted furans

Scientific Research Applications

Applications in Food Science

Flavoring Agent

2(3H)-Furanone, 3-dodecyldihydro- is utilized as a flavoring agent due to its pleasant aroma. It has been identified in various food products, contributing to flavor profiles. A study using supercritical fluid extraction found that this compound constituted a significant portion of volatile flavor compounds in oils .

Preservative Properties

Research has indicated that 2(3H)-furanone derivatives exhibit antimicrobial properties. For instance, it has shown effectiveness against various microbial strains, making it a potential candidate for natural food preservatives .

Medicinal Chemistry Applications

Biological Activity

Studies have demonstrated that 2(3H)-furanone, 3-dodecyldihydro- possesses notable biological activities, including:

- Antimicrobial Activity : Effective against bacterial and fungal strains.

- Antioxidant Properties : Exhibits potential in combating oxidative stress .

- Anti-inflammatory Effects : Shown to reduce inflammation markers in various biological assays .

Case Study: Antifungal Activity

A study evaluated the antifungal properties of volatile fractions containing 2(3H)-furanone against Candida species. The results indicated that the compound inhibited biofilm formation significantly at low concentrations (0.87 mg/mL), suggesting its potential use in antifungal therapies .

Material Science Applications

Polymer Chemistry

Due to its unique chemical structure, 2(3H)-furanone, 3-dodecyldihydro- can be incorporated into polymer matrices to enhance material properties. Its hydrophobic nature allows for improved water resistance in polymer formulations, making it suitable for applications in coatings and packaging materials .

Mechanism of Action

The mechanism by which 3-Dodecyldihydrofuran-2(3H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The long dodecyl chain allows for strong hydrophobic interactions, enhancing its efficacy in non-polar environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Furanone Derivatives

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of 3-dodecyldihydro-2(3H)-furanone with analogous γ- and δ-lactones:

Key Observations :

- Alkyl Chain Impact: Longer alkyl chains (e.g., C₁₂ in the target compound) enhance hydrophobicity and stability, making γ-palmitolactone less volatile than shorter-chain lactones like γ-nonalactone (C₅) .

- Flavor Contributions: Shorter-chain lactones (C₅–C₈) are associated with fruity or creamy notes (e.g., γ-nonalactone for coconut), while longer chains (C₁₂–C₁₈) impart waxy or fatty undertones .

- Occurrence : The target compound is linked to plant-derived oils, whereas γ-stearolactone is detected in human skin lipids, suggesting divergent biological roles .

Research Findings and Methodological Insights

Detection in Natural Products

- Camellia Seed Oil: 3-Dodecyldihydro-2(3H)-furanone was consistently identified in Camellia oil across multiple processing methods, with concentrations correlating with flavor intensity .

- Gurum Seed Oil : This compound constituted 0.31% of volatile compounds in Gurum seed oil extracted via supercritical fluid, highlighting its role in lipid-rich matrices .

Biological Activity

2(3H)-Furanone, 3-dodecyldihydro- is a compound belonging to the furanone family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antioxidant, antimicrobial, and anti-inflammatory properties, supported by various research findings.

Chemical Structure

The chemical formula for 2(3H)-Furanone, 3-dodecyldihydro- is C16H30O2, with a molecular weight of approximately 254.42 g/mol. Its structure contributes to its biological properties, making it an interesting subject for pharmacological studies.

1. Antioxidant Activity

Research indicates that compounds in the furanone family exhibit significant antioxidant activity. A study highlighted that 2(3H)-Furanone, 3-dodecyldihydro- contributes to free radical scavenging, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in preventing diseases related to oxidative damage, such as cancer and cardiovascular diseases .

2. Antimicrobial Properties

2(3H)-Furanone, 3-dodecyldihydro- has demonstrated antimicrobial effects against various pathogens. In a study analyzing the volatile compounds from plant extracts, this furanone was found to possess notable antimicrobial properties, contributing to its potential use in food preservation and as a natural antimicrobial agent .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant. It has been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been documented in several studies .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study conducted by Ramya et al. (2015) demonstrated that extracts containing 2(3H)-Furanone showed significant antioxidant activity in vitro, suggesting its potential role in dietary supplements aimed at reducing oxidative stress .

- Antimicrobial Assessment : In another investigation focusing on the chemical composition of plant extracts, it was found that the presence of 2(3H)-Furanone correlated with reduced microbial growth rates in both gram-positive and gram-negative bacteria .

- Inflammation Research : A recent study published in MDPI highlighted the anti-inflammatory effects of furanones, including 2(3H)-Furanone, which were linked to decreased levels of inflammatory markers in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-dodecyldihydro-2(3H)-furanone, and what are the critical reaction parameters?

- Methodology :

- Lactonization : Cyclization of 4-hydroxy-3-dodecylbutenoic acid under acidic or enzymatic conditions. Adjusting pH and temperature (e.g., 80–120°C) optimizes lactone ring formation .

- Alkylation : Introducing the dodecyl chain via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Grignard reagents or Pd-mediated alkylation). Solvent polarity and catalyst loading significantly influence yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-dodecyldihydro-2(3H)-furanone?

- Key Techniques :

- NMR : Analyze 1H and 13C NMR for alkyl chain integration (δ 0.8–1.5 ppm for dodecyl CH2/CH3) and lactone carbonyl (δ 170–175 ppm) .

- GC×GC-ToFMS : Resolve structural isomers using orthogonal separation phases (e.g., polar/non-polar columns) and high-resolution mass detection (m/z 282.46 for [M+H]+) .

- IR Spectroscopy : Confirm lactone C=O stretching at ~1750–1780 cm−1 .

Q. How does the dodecyl substituent affect the compound’s solubility and stability in aqueous vs. organic solvents?

- Experimental Design :

- Solubility Testing : Use shake-flask methods with solvents of varying polarity (e.g., water, ethanol, hexane). The dodecyl chain reduces aqueous solubility (<0.1 mg/mL) but enhances lipid compatibility (logP ~5.2) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis of the lactone ring is pH-dependent, with instability in alkaline conditions (t1/2 <24 hrs at pH 9) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the dodecyl chain in modulating reactivity toward nucleophilic or electrophilic agents?

- Mechanistic Analysis :

- Electrophilic Substitution : The electron-donating dodecyl group directs electrophiles to the γ-position of the furanone ring. DFT calculations (B3LYP/6-31G*) show reduced activation energy (~15 kcal/mol) for γ-site reactions .

- Nucleophilic Attack : Steric hindrance from the dodecyl chain slows ring-opening reactions (e.g., with amines). Kinetic studies reveal a 30% decrease in reaction rate compared to shorter-chain analogs .

Q. How can computational models (e.g., QSPR, DFT) predict the physicochemical and bioactivity profiles of 3-dodecyldihydro-2(3H)-furanone derivatives?

- Computational Strategies :

- QSPR Models : Train neural networks on datasets of alkylated lactones to predict logP, boiling points, and toxicity (R2 >0.85 for logP) .

- DFT Simulations : Optimize geometries at the M06-2X/def2-TZVP level to assess substituent effects on dipole moments (e.g., dodecyl increases hydrophobicity by ~20%) .

Q. What experimental and analytical strategies resolve discrepancies in reported bioactivity data for structurally similar furanone derivatives?

- Contradiction Analysis :

- Batch Consistency : Use LC-MS to verify compound purity (>98%) and rule out degradation products (e.g., open-chain acids) .

- Bioassay Standardization : Normalize cell-based assays (e.g., MIC tests) using reference strains (e.g., E. coli ATCC 25922) and controlled solvent concentrations (DMSO <1% v/v) .

Properties

CAS No. |

73263-36-2 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

3-dodecyloxolan-2-one |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3 |

InChI Key |

CKVQBYJDENROIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1CCOC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.